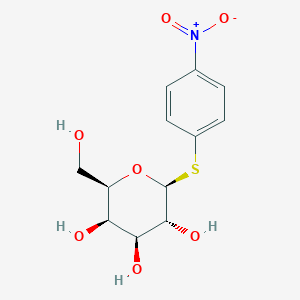
4-Nitrophenyl 1-thio-beta-D-galactopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitrophenyl 1-thio-beta-D-galactopyranoside is a biochemical reagent commonly used in glycobiology research. This compound is a derivative of galactose, a type of sugar, and is characterized by the presence of a nitrophenyl group and a thio-glycosidic bond. It is often utilized in studies involving carbohydrate chemistry, enzymology, and protein-glycan interactions .
Mechanism of Action
Target of Action
The primary target of 4-Nitrophenyl 1-thio-beta-D-galactopyranoside, also known as p-nitrophenyl 1-thio-beta-d-galactopyranoside, is the enzyme β-D-galactosidase . This enzyme plays a crucial role in the hydrolysis of β-D-galactosides into monosaccharides .
Mode of Action
This compound acts as a substrate for the enzyme β-D-galactosidase . When this compound is introduced to an environment containing β-D-galactosidase, the enzyme cleaves it into its constituent parts .
Biochemical Pathways
The cleavage of this compound by β-D-galactosidase is part of the larger lactose metabolism pathway . This pathway is responsible for the breakdown of lactose into simpler sugars, which can then be used by the organism for energy .
Pharmacokinetics
It is known that the compound is soluble in dmso, methanol, and water , which suggests that it could be readily absorbed and distributed in biological systems. The compound’s bioavailability would be influenced by factors such as its solubility, the presence of transport proteins, and the characteristics of the biological membrane it needs to cross.
Result of Action
The action of β-D-galactosidase on this compound results in the release of galactose and a yellow chromogenic compound . This can be used as a visual indicator of the presence and activity of β-D-galactosidase .
Action Environment
The action of this compound is influenced by environmental factors such as pH and temperature. The compound is stable under acidic conditions but is prone to hydrolysis under alkaline conditions . The activity of the β-D-galactosidase enzyme, and therefore the efficacy of this compound as a substrate, would also be affected by these factors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl 1-thio-beta-D-galactopyranoside typically involves the reaction of 4-nitrophenyl thiol with a galactose derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the thio-glycosidic bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Nitrophenyl 1-thio-beta-D-galactopyranoside undergoes several types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions to form various oxidation products.
Substitution: The compound can undergo substitution reactions where the nitrophenyl group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of an acid or base catalyst.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Various nucleophiles can be used to replace the nitrophenyl group.
Major Products Formed
Hydrolysis: 4-nitrophenol and galactose.
Oxidation: Various oxidation products depending on the oxidizing agent used.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
4-Nitrophenyl 1-thio-beta-D-galactopyranoside has a wide range of applications in scientific research:
Chemistry: Used as a substrate in enzymatic assays to study the activity of beta-galactosidases.
Biology: Employed in glycobiology to investigate carbohydrate-protein interactions and glycan structures.
Medicine: Utilized in diagnostic assays to detect the presence of specific enzymes in biological samples.
Industry: Applied in the production of biochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
2-Nitrophenyl beta-D-thiogalactopyranoside: Similar in structure but with the nitrophenyl group at a different position.
4-Nitrophenyl beta-D-galactopyranoside: Lacks the thio-glycosidic bond, making it less stable under certain conditions.
Uniqueness
4-Nitrophenyl 1-thio-beta-D-galactopyranoside is unique due to its thio-glycosidic bond, which provides enhanced stability and specificity in enzymatic assays. This makes it a preferred substrate in various biochemical and diagnostic applications .
Properties
IUPAC Name |
(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-(4-nitrophenyl)sulfanyloxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO7S/c14-5-8-9(15)10(16)11(17)12(20-8)21-7-3-1-6(2-4-7)13(18)19/h1-4,8-12,14-17H,5H2/t8-,9+,10+,11-,12+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXFOBQXJWRLXMD-IIRVCBMXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])SC2C(C(C(C(O2)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

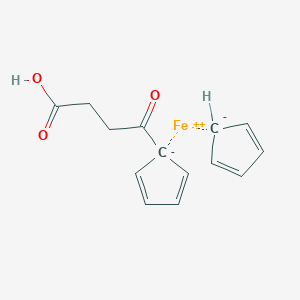
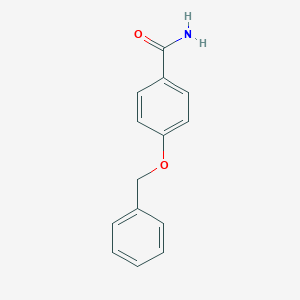
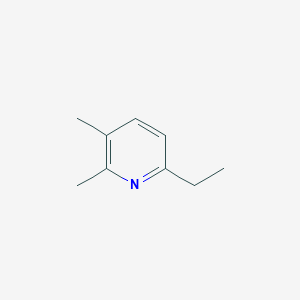
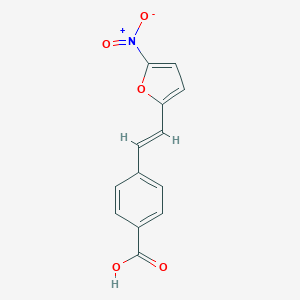
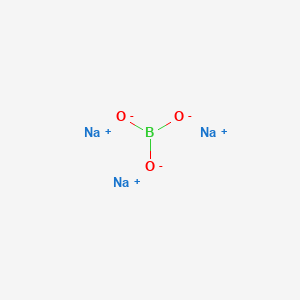
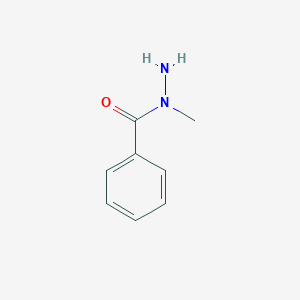

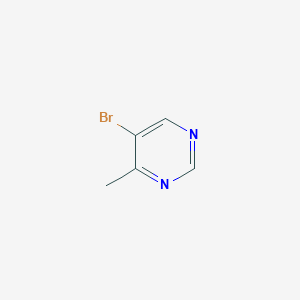
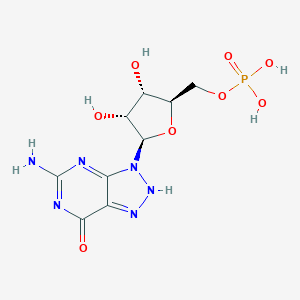
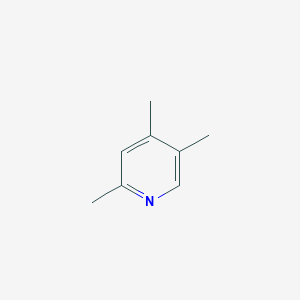
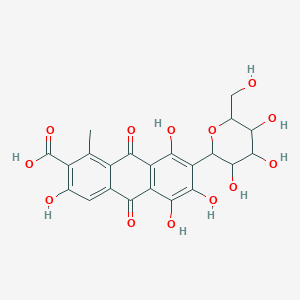
![1-Methyl-3-[(1-methylindol-3-yl)diselanyl]indole](/img/structure/B74030.png)

